Benzydamine salicylate
Description
Structure
2D Structure
Properties
CAS No. |
59831-61-7 |
|---|---|
Molecular Formula |
C26H29N3O4 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H23N3O.C7H6O3/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;8-6-4-2-1-3-5(6)7(9)10/h3-7,9-12H,8,13-15H2,1-2H3;1-4,8H,(H,9,10) |
InChI Key |
MMGMKRLMAKKJLE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |
Other CAS No. |
59831-61-7 |
Origin of Product |
United States |
Historical Trajectory of Benzydamine Research and Development
Benzydamine (B159093) is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) first synthesized in Italy in 1964 and marketed by 1966. wikipedia.orgresearchgate.net Developed by Angelini Francesco, it was engineered as an anti-inflammatory agent with local anesthetic and analgesic properties. wikipedia.orgmedpharm.co.zawikimedia.org Unlike traditional aspirin-like NSAIDs, which are typically acidic compounds, benzydamine is a weak base. drugbank.comresearchgate.net This chemical characteristic is significant as it is thought to contribute to its selective accumulation in inflamed tissues, which have a more acidic environment.
The initial synthesis involved a multi-step process starting from the N-benzyl derivative of methyl anthranilate. wikipedia.orgiiab.me Early pharmacological research in the 1960s focused on establishing its anti-inflammatory, antipyretic, and anti-edema properties. medpharm.co.zataylorandfrancis.com These foundational studies distinguished it from other NSAIDs available at the time. Over the years, research has led to various formulations, including the hydrochloride and salicylate (B1505791) salts, to optimize it for topical applications such as oral rinses, sprays, and gels for inflammatory conditions of the mouth, throat, and musculoskeletal system. wikipedia.orgtaylorandfrancis.comgoogle.com
Distinctive Pharmacological Profile Within Anti Inflammatory Research Paradigms
The pharmacological profile of benzydamine (B159093) is notably different from that of conventional NSAIDs. While most NSAIDs exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes and thus prostaglandin (B15479496) synthesis, benzydamine is a very weak inhibitor of this pathway. nih.gov Its anti-inflammatory actions are attributed to a range of other mechanisms, making it a compound of interest in research paradigms exploring non-COX mediated anti-inflammatory pathways.
Key aspects of its distinctive pharmacological profile include:
Inhibition of Pro-inflammatory Cytokines: Research has demonstrated that benzydamine can inhibit the production of pro-inflammatory cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in inflammatory cells. nih.govpsychiatry-psychopharmacology.com This action directly targets key signaling molecules in the inflammatory cascade.
Membrane Stabilization: It is suggested that a significant part of its anti-inflammatory activity is related to its ability to stabilize cellular and lysosomal membranes. researchgate.netpsychiatry-psychopharmacology.com This effect can reduce the release of pro-inflammatory enzymes from immune cells.
Local Anesthetic Activity: Benzydamine possesses local anesthetic properties, contributing to its analgesic effect in painful inflammatory conditions. wikipedia.orgresearchgate.net This is believed to occur through the inhibition of ion channels on neuronal membranes, a mechanism it shares with established local anesthetics. researchgate.net
Antimicrobial Properties: In-vitro studies have shown that benzydamine has antibacterial and antifungal activity, particularly against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. wikipedia.orgnih.gov This antimicrobial action may provide an additional benefit in treating inflammatory conditions of the oropharynx. nih.gov
Cannabinoid Receptor Activity: More recent preclinical research has suggested that benzydamine may act as a cannabinoid CB1 receptor agonist, which could contribute to its analgesic and other central nervous system effects. researchgate.netnih.gov
The following table summarizes the key research findings regarding benzydamine's mechanisms of action.
| Research Finding | Implication for Anti-inflammatory Action |
| Weak inhibition of cyclooxygenase (COX) enzymes | Indicates a mechanism of action distinct from traditional NSAIDs. nih.gov |
| Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Directly mitigates the inflammatory response by reducing key chemical messengers. nih.govpsychiatry-psychopharmacology.com |
| Stabilization of cellular and lysosomal membranes | Prevents the release of enzymes and other mediators that propagate inflammation. researchgate.netpsychiatry-psychopharmacology.com |
| Local anesthetic activity | Provides direct pain relief in inflamed tissues by blocking nerve signals. wikipedia.orgresearchgate.net |
| Cannabinoid receptor (CB1) interaction | Suggests a potential central mechanism for its analgesic effects. researchgate.netnih.gov |
Scope and Objectives of Current Academic Inquiry into Benzydamine Salicylate
Chemical Synthesis Pathways of Benzydamine and Salicylate (B1505791) Moiety
The synthesis of benzydamine salicylate is a two-part process: the intricate synthesis of the benzydamine base followed by its reaction with salicylic (B10762653) acid to form the salt.
Benzydamine is chemically classified as a 1-substituted indazole. taylorandfrancis.com The core of its synthesis lies in the construction of the indazole bicyclic ring, which is composed of a fused benzene (B151609) and pyrazole (B372694) ring. taylorandfrancis.comnih.gov A common and established pathway begins with a derivative of methyl anthranilate. drugbank.comwikipedia.org
The key steps are as follows:
N-Benzylation : The synthesis starts with the N-benzyl derivative of methyl anthranilate. wikipedia.org
N-Nitrosation : This derivative is treated with nitrous acid (generated in situ from NaNO₂/HCl) at low temperatures (0–5°C) to yield an N-nitroso compound. drugbank.com
Reduction to Hydrazine (B178648) : The nitroso group is then reduced to a transient hydrazine. This reduction is typically achieved using a reducing agent like sodium dithionite (B78146) (also known as sodium hydrosulfite). wikipedia.orgiiab.me An older method mentions sodium thiosulfate, but this is noted as an error in some literature. wikipedia.orgiiab.me
Intramolecular Cyclization : The resulting hydrazine intermediate undergoes a spontaneous internal condensation reaction (hydrazide formation) to form the indazole ring system. drugbank.comwikipedia.org This acid-catalyzed cyclization forms the core indazole structure.
O-Alkylation : The final step in forming the benzydamine base is the alkylation of the 3-hydroxyindazole intermediate. The enolate form of the amide is treated with 3-chloro-1-dimethylaminopropane, which attaches the dimethylaminopropoxy side chain to the indazole ring at the third position, yielding benzydamine. drugbank.comwikipedia.orgiiab.me
Table 1: Key Stages in Benzydamine Synthesis
| Step | Reactants | Key Reagents | Product |
| 1. N-Nitrosation | N-benzyl derivative of methyl anthranilate | Nitrous Acid (NaNO₂/HCl) | N-nitroso derivative |
| 2. Reduction | N-nitroso derivative | Sodium Dithionite | Transient hydrazine |
| 3. Cyclization | Transient hydrazine | Acid (e.g., HCl) | Indazole core |
| 4. O-Alkylation | Indazole core | 3-chloro-1-dimethylaminopropane, Base | Benzydamine |
Once the benzydamine base is synthesized and purified, it is converted into its salicylate salt. This is a straightforward acid-base reaction.
Process : Benzydamine, which is a tertiary amine and thus basic, is reacted with salicylic acid (2-hydroxybenzoic acid) in an appropriate solvent. nih.govdrugbank.com The acidic proton from the carboxylic acid group of salicylic acid is transferred to the basic dimethylamino group of the benzydamine side chain. nih.govdrugbank.com This ionic interaction results in the formation of this compound. nih.gov The resulting salt can then be isolated by precipitation and crystallization. The final product is a compound where the benzydamine cation and the salicylate anion are held together by electrostatic forces. nih.gov
Research into heterocyclic chemistry continues to yield alternative and potentially more efficient synthetic routes for indazole derivatives like benzydamine.
Alternative Indazole Formation : One interesting alternative synthesis avoids the nitrosation-reduction pathway. This method starts with N-benzylaniline, which is sequentially reacted with phosgene (B1210022) and then sodium azide (B81097) to produce a carbonyl azide. iiab.me Upon heating, this intermediate undergoes a reaction, likely a Curtius-type rearrangement, to form an N-isocyanate that subsequently cyclizes to yield the ketoindazole precursor, which can then be alkylated to form benzydamine. iiab.me
Domino Reactions and SNAr Chemistry : Modern synthetic organic chemistry emphasizes efficiency through one-pot or domino reactions. Research has demonstrated the synthesis of 1-aryl-1H-indazoles through methods involving the formation of arylhydrazones followed by a deprotonation and subsequent nucleophilic aromatic substitution (SNAr) ring closure. nih.gov While not a direct synthesis of benzydamine itself, these advanced methods for creating the core indazole ring structure are highly relevant for process chemistry, potentially offering higher yields and simpler procedures. nih.govnih.gov
Palladium-Catalyzed Reactions : Other advanced methods for constructing the 1H-indazole skeleton include palladium-catalyzed intramolecular C-H amination reactions and oxidative benzannulation of pyrazoles with internal alkynes. nih.gov These cutting-edge techniques highlight the ongoing evolution in the synthesis of complex heterocyclic compounds.
Integration of the Salicylate Moiety: Synthetic Approaches
Spectroscopic and Structural Elucidation Techniques for this compound
To confirm the identity, structure, and purity of this compound, a suite of spectroscopic techniques is employed. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is invaluable for characterizing the molecular structure of this compound. acs.orgmetrohm.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the compound. The IR spectrum of benzydamine hydrochloride, a related salt, shows characteristic peaks that would be altered in the salicylate salt. researchgate.net For this compound, key expected absorptions would include O-H and C=O stretching from the salicylate moiety, C-N stretching from the dimethylamino group, C-O-C stretching from the ether linkage, and various C=C and C-H vibrations from the aromatic rings. researchgate.netresearchgate.net The formation of the salt is confirmed by the disappearance of the broad carboxylic acid O-H stretch from salicylic acid and the appearance of carboxylate (COO⁻) stretches.
Raman Spectroscopy : Raman spectroscopy is a complementary technique that is particularly useful for analyzing both solid materials and aqueous solutions. metrohm.commetrohm.com It is highly sensitive to the non-polar bonds and symmetric vibrations of the aromatic rings in both the benzydamine and salicylate parts of the compound. acs.org This technique can be used for raw material identification and to study the solid-state form (polymorphism) of the final salt, which is a critical parameter in pharmaceutical manufacturing. metrohm.com
Table 2: Expected Vibrational Spectroscopy Features for this compound
| Spectroscopic Technique | Functional Group / Moiety | Expected Observation |
| Infrared (IR) | Salicylate Carboxylate (COO⁻) | Asymmetric and symmetric stretching bands |
| Infrared (IR) | Salicylate Phenolic O-H | Stretching band |
| Infrared (IR) | Benzydamine Tertiary Amine (C-N) | C-N stretching band |
| Infrared (IR) | Ether (C-O-C) | Asymmetric stretching band |
| Raman | Aromatic Rings (C=C) | Strong, sharp stretching bands |
| Raman | Indazole Ring | Characteristic ring breathing modes |
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework of this compound.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. drugbank.com Predicted spectra show distinct resonances for all carbon atoms, from the methyl groups of the side chain to the various aromatic and heterocyclic carbons. drugbank.com
Conformational and Interaction Studies : The indazole ring system imparts a relatively rigid framework to a large part of the molecule. However, the propoxy side chain possesses significant conformational flexibility. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study through-space interactions between protons, providing insights into the preferred three-dimensional conformation of the molecule in solution. These studies can also reveal details about the ionic interaction between the benzydamine and salicylate components, such as proximity between specific protons on the cation and anion. researchgate.net
X-Ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction (XRD) stands as a cornerstone technique for the unequivocal determination of the three-dimensional atomic arrangement within a crystalline solid. This non-destructive analytical method provides detailed information about the crystal lattice, unit cell dimensions, and spatial orientation of atoms, which are critical parameters influencing the physicochemical properties of a pharmaceutical compound, including its solubility, stability, and bioavailability. The analysis involves directing a beam of X-rays onto a crystalline sample and measuring the scattering angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for the compound's solid state form.
In the context of benzydamine salts, while specific crystallographic data for this compound is not extensively detailed in publicly available literature, research on the closely related benzydamine hydrochloride (BZM-HCl) provides significant insight into the molecule's crystalline behavior. Studies on BZM-HCl have successfully elucidated its crystal structure, revealing that it crystallizes in a monoclinic system with a P21/c space group. researchgate.net This determination was achieved through single-crystal X-ray diffraction, which provides the most precise structural information.
Researchers have also employed powder X-ray diffraction (PXRD) to investigate the phase state of benzydamine in various formulations. For instance, PXRD has been used to confirm that the drug can undergo a phase transition from a crystalline to an amorphous state when incorporated into polymer matrixes, a change that can significantly alter its release characteristics. researchgate.net The absence of sharp diffraction peaks characteristic of a crystalline structure in these formulations indicates a successful transition to an amorphous form. researchgate.net
The detailed crystallographic parameters obtained from single-crystal XRD analysis are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. researchgate.net Although extensive polymorph screening of BZM-HCl using various techniques—including solvent screening, melting, and sublimation—did not yield new polymorphic forms, the established crystal structure serves as a vital reference for quality control and formulation development. researchgate.net
Table 1: Crystallographic Data for Benzydamine Hydrochloride Data presented for Benzydamine Hydrochloride as a reference due to limited availability for this compound.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/c | researchgate.net |
| Polymorph Screening | Negative for new polymorphs | researchgate.net |
| Analytical Technique | Single-Crystal X-ray Diffraction | researchgate.net |
Complementary Chromatographic and Thermal Analytical Techniques (e.g., GPC, DSC, TGA)
Beyond X-ray diffraction, a suite of chromatographic and thermal analytical techniques is employed to provide a comprehensive physicochemical profile of benzydamine and its salts. These methods characterize properties such as thermal stability, phase behavior, and molecular weight, which are essential for ensuring product quality and performance.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to investigate the thermal properties of pharmaceutical compounds, including melting point, glass transitions, and crystallinity. nih.gov
In studies involving benzydamine hydrochloride, DSC has been instrumental in characterizing its solid state. Pure, crystalline benzydamine hydrochloride exhibits a sharp endothermic peak corresponding to its melting point. mdpi.com One study identified this characteristic peak at 166.5 °C. mdpi.com This distinct melting point confirms the crystalline nature of the bulk drug substance. Furthermore, DSC analysis is crucial for evaluating drug-excipient compatibility and the physical state of the drug within a formulation. For example, when benzydamine is incorporated into nanoparticle systems, the disappearance of its characteristic melting peak in the thermogram indicates that the drug has changed its physical state from crystalline to amorphous or is molecularly dispersed within the carrier matrix. mdpi.comresearchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. google.com This technique is valuable for determining the temperature at which a compound begins to degrade, which is critical information for processing and storage. While specific TGA data for this compound is not detailed in the reviewed literature, TGA is a standard method used in conjunction with DSC for the comprehensive thermal characterization of active pharmaceutical ingredients and formulations. googleapis.com
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a technique used to separate molecules based on their size or hydrodynamic volume. It is particularly useful for determining the molecular weight and molecular weight distribution of polymers used in drug delivery systems. google.com In the context of advanced formulations, such as polymeric nanoparticles or matrices designed for controlled release of benzydamine, GPC would be essential for characterizing the polymer carriers. google.com The molecular weight of the polymer can significantly influence drug release rates and the mechanical properties of the formulation.
Table 2: Overview of Complementary Analytical Techniques for Benzydamine Characterization
| Technique | Principle | Key Findings/Applications for Benzydamine | Reference |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Determines melting point (166.5 °C for HCl salt) and phase transitions (crystalline to amorphous). | researchgate.netmdpi.com |
| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature. | Assesses thermal stability and degradation temperature of the compound and formulations. | google.comgoogleapis.com |
| Gel Permeation Chromatography (GPC) | Separates molecules by size in solution. | Characterizes molecular weight of polymeric excipients used in controlled-release formulations. | google.com |
Modulation of Inflammatory Cytokine and Chemokine Signaling Pathways
A primary mechanism of benzydamine's anti-inflammatory activity is its ability to suppress the synthesis and signaling of key inflammatory mediators.
Inhibition of Pro-inflammatory Cytokine Synthesis (e.g., Tumor Necrosis Factor-alpha, Interleukin-1 beta)
Benzydamine has been shown to inhibit the production of pivotal pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). drugbank.comnih.govmims.com In vitro studies using human lipopolysaccharide (LPS)-stimulated monocytes demonstrated that benzydamine inhibited TNF-α production with an ED50 of approximately 25 μM. nih.gov This inhibitory effect on TNF-α synthesis is a key contributor to its anti-inflammatory properties. nih.govresearchgate.net
The inhibition of TNF-α and IL-1β production by benzydamine has been observed in various experimental models. For instance, in cultures of Candida albicans-stimulated human mononuclear cells, benzydamine at concentrations of 6.25-50 μM was found to inhibit the production of TNF-α and, to a lesser degree, IL-1β. colab.ws Furthermore, in vivo studies in mice showed that treatment with benzydamine markedly reduced serum levels of TNF-α and IL-1β following LPS challenge, which was associated with protection against LPS-induced lethality. nih.gov The reduction of TNF-α mRNA levels by about 30% at a 50 μM concentration suggests that this inhibition occurs, at least in part, at the level of gene transcription. nih.gov
Role of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK) in Benzydamine-Mediated Effects
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial intracellular signaling cascades that regulate the production of inflammatory cytokines. Benzydamine has been found to interfere with these pathways, particularly the p38 MAPK pathway, which is a key regulator of pro-inflammatory cytokine biosynthesis. mdpi.comresearchgate.netresearchgate.net
Research has demonstrated that benzydamine strongly inhibits the activation of p38 MAPK induced by chemoattractants. researchgate.netnih.gov In one study, a 100 μM concentration of benzydamine resulted in a 75-89% inhibition of p38 activation, with an IC50 of 25 μM. nih.govnih.gov This inhibition of the p38 MAPK pathway is considered a significant component of benzydamine's anti-inflammatory action, as it leads to a downstream reduction in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.comresearchgate.net By blocking this pathway, benzydamine effectively curtails the inflammatory response at a crucial signaling hub. mdpi.com
Differential Effects on Other Pro-inflammatory and Anti-inflammatory Cytokine Production (e.g., IL-6, IL-8, IL-10, IL-1 Receptor Antagonist)
Interestingly, benzydamine's inhibitory effects on cytokine production are selective. While it significantly suppresses TNF-α and IL-1β, it has been shown to have little to no effect on the production of other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). drugbank.comnih.govcolab.wsresearchgate.net
Inhibition of Chemotactic Cell Migration
A key event in the inflammatory response is the migration of immune cells, such as monocytes, to the site of inflammation, a process known as chemotaxis. Benzydamine has been shown to inhibit this process. researchgate.netresearchgate.net It effectively inhibits monocyte chemotaxis in response to various chemoattractants, including the chemokine CCL2 (MCP-1), the bacterial product fMLP, and the complement component C5a. nih.govnih.gov
The inhibition of monocyte migration is dose-dependent, with IC50 values of 100 μM for MCP-1/CCL2, 50 μM for fMLP, and 45 μM for C5a. nih.govnih.gov This effect is linked to the blockage of the ERK and p38 MAPK pathways, which are involved in mediating the chemotactic response. researchgate.netnih.gov By impeding the migration of inflammatory leukocytes to the inflamed tissue, benzydamine can further limit the inflammatory cascade. nih.gov
Cellular Membrane Interactions and Stabilization Properties
Beyond its effects on cytokine signaling, benzydamine's interaction with cellular membranes contributes to its pharmacological activity.
Influence on Lysosomal Membrane Integrity and Stabilization
Benzydamine exhibits a general activity known as membrane stabilization. nih.govresearchgate.netgoogleapis.com This is demonstrated by its ability to stabilize lysosomes, which are cellular organelles containing a variety of degradative enzymes. nih.govresearchgate.net By stabilizing lysosomal membranes, benzydamine can prevent the release of these enzymes, which, if released into the cytoplasm or extracellular space, can cause tissue damage and contribute to the inflammatory process. drugbank.com This membrane-stabilizing effect is thought to be related to its high affinity for membranes in general. icpahealth.comnih.gov
This property also extends to the inhibition of granule release from neutrophils at concentrations ranging from 3 to 30 μmol/L. nih.govresearchgate.netgoogleapis.com These granules contain proteases and other pro-inflammatory substances. By preventing their release, benzydamine further mitigates the inflammatory response. researchgate.net
Research Findings on Benzydamine's Cellular Effects
| Mechanism | Key Finding | Concentration/IC50 | Cell/Model System |
| Cytokine Inhibition | Inhibition of TNF-α production. nih.gov | ED50 ~25 μM nih.gov | Human LPS-stimulated monocytes nih.gov |
| Cytokine Inhibition | Inhibition of TNF-α and IL-1β. colab.ws | 6.25-50 μM colab.ws | Candida albicans-stimulated human mononuclear cells colab.ws |
| MAPK Pathway | 75-89% inhibition of p38 activation. nih.govnih.gov | 100 μM nih.govnih.gov | Chemoattractant-stimulated human monocytes nih.gov |
| MAPK Pathway | Inhibition of p38 activation. nih.govnih.gov | IC50 25 μM nih.govnih.gov | Chemoattractant-stimulated human monocytes nih.gov |
| Chemotaxis Inhibition | Inhibition of monocyte migration. nih.govnih.gov | IC50 100 μM (MCP-1/CCL2) nih.govnih.gov | Human monocytes nih.gov |
| Chemotaxis Inhibition | Inhibition of monocyte migration. nih.govnih.gov | IC50 50 μM (fMLP) nih.govnih.gov | Human monocytes nih.gov |
| Chemotaxis Inhibition | Inhibition of monocyte migration. nih.govnih.gov | IC50 45 μM (C5a) nih.govnih.gov | Human monocytes nih.gov |
| Membrane Stabilization | Inhibition of granule release from neutrophils. nih.govgoogleapis.com | 3-30 μmol/L nih.govgoogleapis.com | Neutrophils nih.gov |
Inhibition of Granule Release from Neutrophils and Other Inflammatory Cells
This compound demonstrates significant anti-inflammatory effects by modulating the activity of key inflammatory cells. A primary mechanism in this process is the inhibition of granule release from neutrophils and other immune cells like monocytes. nih.govnih.gov This action is a component of a broader activity known as membrane stabilization. nih.govnih.gov
Research indicates that benzydamine inhibits the degranulation of human polymorphonuclear leukocytes, preventing the release of their contents which contribute to the inflammatory cascade. nih.govnih.govfrontiersin.org Specifically, it has been shown to inhibit the release of azurophilic granules, which are rich in tissue-damaging serine proteases. nih.gov This inhibitory effect on neutrophil granule release has been observed at concentrations ranging from 3 to 100 micromol/L. nih.govnih.gov In addition to its effects on neutrophils, benzydamine has been found to inhibit the migration of human monocytes, another cell type crucial to the inflammatory response. nih.govfrontiersin.org The compound is also believed to stabilize lysosomes, further contributing to its anti-inflammatory profile. nih.govmdpi.comdrugbank.com
Table 1: Inhibitory Actions of Benzydamine on Inflammatory Cells
| Cellular Action | Target Cell/Component | Effective Concentration | Source |
|---|---|---|---|
| Inhibition of Granule Release | Neutrophils | 3 - 30 µmol/L | nih.gov |
| Inhibition of Azurophilic Granule Release | Neutrophils | 10 - 100 µmol/L | nih.gov |
| Inhibition of Oxidative Burst | Neutrophils | 30 - 100 µmol/L | nih.govgoogleapis.com |
| Inhibition of Migration | Monocytes | Not specified | nih.govfrontiersin.org |
| Lysosome Stabilization | Lysosomes | Not specified | nih.govmdpi.comdrugbank.com |
Interactions with Cationic Channels and Underlying Local Anesthetic Mechanisms
Benzydamine possesses distinct local anesthetic properties that contribute to its analgesic effects. nih.govresearchgate.net This activity is fundamentally linked to its interaction with cell membranes and specific cationic channels. nih.govresearchgate.netnih.gov The lipophilic nature of the benzydamine molecule gives it a high affinity for cell membranes, leading to a general membrane-stabilizing effect. nih.govresearchgate.net
More specifically, the local anesthetic action is attributed to the blockade of voltage-gated sodium channels in neuronal membranes. nih.govfrontiersin.orgpatsnap.com By interfering with these channels, benzydamine prevents the propagation of nerve impulses, thus blocking the transmission of pain signals to the central nervous system. frontiersin.orgpatsnap.com
Detailed studies on dorsal root ganglion (DRG) nociceptors have elucidated this mechanism further. In these models, benzydamine was shown to effectively inhibit neuronal basal excitability by reducing the firing frequency of action potentials. nih.govresearchgate.net This effect was dose-dependent and involved an increase in the rheobase (the minimum current required to elicit an action potential) and a decrease in the height of the action potential itself. nih.govresearchgate.net Crucially, this research identified a specific interaction with the Nav1.8 sodium channel, a key channel in pain signaling. nih.govresearchgate.net Conversely, the compound did not show effects on other channels such as Kv7.2, Kv7.3, TRPV1, and TRPA1 in the same study. nih.govresearchgate.net
Table 2: Benzydamine's Effect on Specific Ion Channels in DRG Nociceptors
| Ion Channel | Effect | Implication | Source |
|---|---|---|---|
| Nav1.8 | Inhibited | Contributes to local anesthetic/analgesic effect | nih.govresearchgate.net |
| Kv7.2 / Kv7.3 | No effect | Specificity of action | nih.govresearchgate.net |
| TRPV1 / TRPA1 | No effect | Specificity of action | nih.govresearchgate.net |
Neuro-Inflammatory Pathway Modulation
Benzydamine actively modulates neuro-inflammatory pathways, representing a critical aspect of its therapeutic action that closes the local circle of inflammation and pain. nih.gov Recent findings highlight its role in suppressing neuroinflammation, particularly that mediated by microglia, the primary immune cells of the central nervous system. nih.gov Studies have shown that benzydamine can attenuate microglia-mediated neuroinflammation by directly targeting and inhibiting the activity of cathepsin S, an enzyme implicated in inflammatory processes. nih.gov
Inhibition of Inflammatory Mediator Release from Sensory Nerve Endings (e.g., Substance P, Calcitonin Gene-Related Peptide)
A key component of benzydamine's activity is its ability to inhibit the release of pro-inflammatory neuropeptides from sensory nerve endings. mdpi.comdrugbank.com This includes the inhibition of both Substance P and Calcitonin Gene-Related Peptide (CGRP), which are crucial mediators in the transmission and sensitization of pain signals. mdpi.comdrugbank.comrevisedental.com The activation of sensory nerves, for instance by TRP channels, typically leads to the release of these neuropeptides. mdpi.com By preventing their release, benzydamine helps to dampen the inflammatory response and reduce pain perception. mdpi.comdrugbank.com This action has a compounding anti-inflammatory effect, as Substance P is known to stimulate the release of histamine (B1213489) from mast cells; therefore, its inhibition by benzydamine further reduces a key driver of vascular permeability and edema. mdpi.comdrugbank.comgoogleapis.com
Exploration of Benzydamine's Role in Neurogenic Inflammation Models
Benzydamine's efficacy has been explored in various models of neurogenic inflammation. It has been suggested that its ability to inhibit this type of inflammation is a feasible explanation for its local anti-inflammatory activity. googleapis.com Its local anesthetic properties, derived from blocking cationic channels, may also contribute significantly to this effect. googleapis.com
In vitro studies using primary cultured dorsal root ganglion (DRG) nociceptors have provided direct evidence of its action in a neuro-inflammatory context. nih.gov In these models, benzydamine was shown to reduce neuronal sensitization induced by an "inflammatory soup," acidic pH, or high concentrations of potassium chloride. nih.gov The compound's potency was notably higher under these inflammatory sensitized conditions, highlighting its targeted action in inflamed tissues. nih.gov Furthermore, in models of ischemic stroke, benzydamine treatment significantly attenuated neuroinflammatory responses and mitigated ischemic brain injury, underscoring its potential as a neuroprotective agent that suppresses microglia-mediated neuroinflammation. nih.gov
Interaction with Arachidonic Acid Metabolism Pathways
The interaction of benzydamine with the arachidonic acid cascade, the central pathway for the synthesis of prostaglandins (B1171923) and leukotrienes, is markedly different from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Analysis of Cyclooxygenase and Lipoxygenase Inhibition Profiles
Unlike aspirin-like NSAIDs, benzydamine is characterized as a weak inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.govmdpi.comresearchgate.netnih.gov Multiple studies confirm that its primary mechanisms of action are not related to the inhibition of arachidonic acid metabolism. nih.govresearchgate.netnih.gov Effective inhibition of COX and LOX enzymes by benzydamine requires high concentrations, typically 1 mM or greater. mdpi.comdrugbank.com These concentrations are not always achieved with topical application, suggesting that prostaglandin (B15479496) synthesis inhibition is not its main therapeutic driver. mdpi.com
However, some research indicates a more subtle interaction. One study on human gingival fibroblasts suggested that benzydamine reduces prostaglandin production partly by inhibiting phospholipase A2, thereby diminishing the liberation of the precursor arachidonic acid from cell membranes, and partly through direct, albeit weak, inhibition of COX. medicaljournalssweden.se Another report noted that while benzydamine inhibits lipoxygenase, it does not inhibit the synthesis of leukotrienes (an action of 5-lipoxygenase), but rather reduces the synthesis of hydroxyeicosatetraenoic acid, a different product of the lipoxygenase pathway involved in chemotaxis. googleapis.com
This weak inhibitory profile on the COX and LOX pathways distinguishes benzydamine from traditional NSAIDs and accounts for its different therapeutic and side-effect profiles. nih.govmedicaljournalssweden.se
Table 3: Comparative Analysis of Benzydamine's Mechanism
| Mechanism | Benzydamine | Traditional NSAIDs (e.g., Aspirin) | Source |
|---|---|---|---|
| COX/LOX Inhibition | Weak; requires high concentrations (≥ 1 mM) | Potent; primary mechanism of action | nih.govnih.govmdpi.comdrugbank.comresearchgate.net |
| Pro-inflammatory Cytokine Inhibition | Potent inhibitor of TNF-α and IL-1β | Variable effects | nih.govfrontiersin.orgmdpi.comdrugbank.com |
| Neutrophil Degranulation Inhibition | Potent; occurs at low concentrations (3-30 µmol/L) | Generally not a primary mechanism | nih.gov |
| Local Anesthetic Effect | Pronounced; via sodium channel blockade | Generally absent or weak | nih.govfrontiersin.orgnih.govpatsnap.com |
| Inhibition of Neuropeptide Release | Inhibits Substance P and CGRP release | Not a primary mechanism | mdpi.comdrugbank.comgoogleapis.com |
Distinctiveness from Traditional Non-Steroidal Anti-inflammatory Drugs in Prostanoid Synthesis Modulation
Benzydamine's classification as a non-steroidal anti-inflammatory drug (NSAID) is nuanced by its distinct mechanisms of action compared to traditional, aspirin-like NSAIDs. drugbank.comresearchgate.net While conventional NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, benzydamine is a notably weak inhibitor of both COX and lipoxygenase enzymes. researchgate.netf1000research.com Significant inhibition of these enzymes only occurs at high concentrations, suggesting that its primary anti-inflammatory effects are not predominantly mediated through the arachidonic acid metabolism pathway. drugbank.comresearchgate.net
Unlike classic NSAIDs, which are acidic, benzydamine is a weak base. researchgate.net This chemical difference contributes to its varied pharmacological profile. Research indicates that benzydamine's anti-inflammatory properties may stem from other actions, such as the inhibition of pro-inflammatory cytokine synthesis, particularly tumour necrosis factor-alpha (TNF-α). researchgate.netmdpi.com Studies on human gingival fibroblasts have shown that benzydamine can reduce prostaglandin production, but its effect is considered weaker than that of indomethacin, a potent COX inhibitor. medicaljournalssweden.se This weaker impact on prostaglandin synthesis may be related to its lower propensity to cause the ulcerogenic side effects commonly associated with traditional NSAIDs. medicaljournalssweden.se The mechanism for reduced prostaglandin production appears to be twofold: partial inhibition of phospholipase A2, which diminishes the release of arachidonic acid, and some effect at the cyclooxygenase level. medicaljournalssweden.se
Immunomodulatory and Antimicrobial Actions in Research Models
Benzydamine demonstrates significant immunomodulatory effects by influencing local immune cell activity. A key mechanism is the inhibition of the synthesis of pro-inflammatory cytokines. researchgate.net In vitro studies using human and mouse mononuclear cells have shown that benzydamine effectively prevents the release of TNF-α and interleukin-1β (IL-1β) from activated monocytes and macrophages. mdpi.comsemanticscholar.org However, it does not significantly affect the synthesis of other pro-inflammatory cytokines like IL-6 and IL-8, or anti-inflammatory cytokines such as IL-10. drugbank.commdpi.com
The compound also affects neutrophil function, inhibiting the oxidative burst under certain conditions at concentrations achievable in oral tissues after local application. researchgate.net Another important activity is its ability to stabilize membranes, which is demonstrated by the inhibition of granule release from neutrophils. researchgate.net Furthermore, benzydamine can inhibit leukocyte-endothelial interactions and platelet aggregation. f1000research.com In models of osteoclastogenesis, a process linked to inflammation, benzydamine has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. nih.gov This effect is primarily achieved by strongly suppressing the production of IL-1β, a key cytokine in this process. nih.gov
Benzydamine exhibits broad-spectrum antimicrobial properties, demonstrating a rapid biocidal activity against a wide range of microorganisms, including bacteria and fungi. f1000research.comnih.gov Its efficacy has been observed against both Gram-positive and Gram-negative bacteria. nih.govgavinpublishers.com In vitro studies have confirmed its potent bactericidal effect against a variety of pathogens, including antibiotic-resistant strains like those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.). gavinpublishers.com
The primary mechanism of its bactericidal action is the induction of permanent lesions in the cell membrane. gavinpublishers.com This disruption of the cell membrane is a key factor in its antimicrobial effect. Research has shown that benzydamine is generally more active against Gram-positive bacteria, which may be due to the protective outer lipid membrane of Gram-negative bacteria that can limit the entry of external molecules. gavinpublishers.com Furthermore, benzydamine has demonstrated antifungal activity, particularly against strains of Candida albicans. f1000research.comjhsmr.org Time-kill assays have shown that specific formulations of benzydamine can reduce the cell number of Candida albicans more rapidly than some commercial antifungal sprays. jhsmr.org
In addition to its intrinsic antimicrobial activity, benzydamine has been shown to work synergistically with established antimicrobial agents, enhancing their efficacy against drug-resistant bacteria. nih.gov This synergistic relationship has been observed in combinations with antibiotics such as tetracycline, chloramphenicol, and ampicillin (B1664943) against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. drugbank.comnih.gov
The mechanism behind this synergy is thought to involve benzydamine's effect on the bacterial cell membrane. By increasing cell permeability, benzydamine facilitates the uptake of other antibiotics, making them more effective. nih.gov For instance, studies have shown that benzydamine potentiates the activity of doxycycline (B596269) against multidrug-resistant E. coli by dissipating the electrical potential component of the proton motive force, which in turn promotes the uptake of tetracyclines. biorxiv.orgbiorxiv.org This combined action can lead to a more potent bactericidal effect, triggering oxidative damage and effectively killing even persister cells. biorxiv.org Checkerboard broth microdilution assays have confirmed this synergistic activity, with the combination of benzydamine and doxycycline showing a particularly high synergistic effect. biorxiv.org
Direct Antimicrobial Activity against Bacterial (Gram-positive and Gram-negative) and Fungal Strains (e.g., Candida albicans) in In Vitro Studies
Novel Mechanistic Insights and Receptor Interactions
Recent preclinical research has uncovered a novel aspect of benzydamine's pharmacology: its interaction with the endocannabinoid system, specifically as an agonist of the cannabinoid receptor type 1 (CB1R). nih.gov The endocannabinoid system, with its CB1 and CB2 receptors, is involved in a multitude of physiological processes, including pain, inflammation, and neuronal excitability. nih.gov CB1 receptors are predominantly located in the central nervous system. nih.gov
The structural similarity between benzydamine and synthetic CB1R agonists, particularly the aminoalkylindole group found in many synthetic cannabinoids, has prompted this line of investigation. mdpi.comnih.gov Studies have shown that the effects of benzydamine on long-term depression-like responses were significantly reduced in the presence of a CB1R antagonist, suggesting a cannabinoid-mediated mechanism of action. nih.gov This agonistic activity at CB1 receptors may contribute to its analgesic properties. mdpi.com For instance, a similar compound, pravadoline, initially developed as an NSAID, was later found to exert its antinociceptive effects through CB1R stimulation rather than prostaglandin synthesis inhibition. mdpi.comnih.gov The activation of CB1 receptors can lead to an increase in dopamine (B1211576) concentration in certain brain regions by modulating GABAergic interneurons, which could also explain some of the psychoactive effects reported with high doses of benzydamine. nih.gov
Investigating Serotonin Receptor (5-HT2A) Interactions based on Structural Similarities
The potential interaction of benzydamine with the serotonin receptor subtype 5-HT2A has been a subject of scientific speculation, primarily driven by structural analogies to known serotonergic compounds. nih.gov Research has highlighted the structural similarity between benzydamine and lysergic acid diethylamide (LSD), a well-known 5-HT2A receptor agonist. nih.gov This has led to the hypothesis that benzydamine might exert some of its effects through the serotonergic system, specifically by acting as an agonist at the 5-HT2A receptor. nih.gov
The theory that 5-HT2A receptor activation enhances dopaminergic neurotransmission in the mesolimbic system is now widely accepted, and this mechanism is believed to underpin the hallucinogenic effects of 5-HT2A agonists. nih.gov The structural parallels between benzydamine, serotonin, and LSD suggest a potential for similar receptor binding and functional activity, although direct, conclusive evidence from binding assays specific to this compound is still developing. nih.gov The core of this hypothesis rests on the shared chemical motifs that could facilitate interaction with the 5-HT2A receptor's binding pocket. nih.gov
Effects on Platelet Aggregation and Antithrombotic Potential in Preclinical Research
Preclinical studies have investigated the antithrombotic properties of benzydamine, revealing effects on platelet function that are distinct from those of classical non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov In vitro experiments using rat platelets demonstrated that benzydamine inhibits platelet aggregation induced by both adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.gov Conversely, it did not affect malondialdehyde formation induced by arachidonic acid in dog platelets, indicating that its mechanism of action does not involve the cyclooxygenase (COX) pathway, a primary target for NSAIDs like indomethacin. nih.gov
In vivo studies have further substantiated these findings. While benzydamine showed minimal effect on pulmonary thromboembolism induced by arachidonic acid in mice, it significantly inhibited venous thrombosis in rats following oral administration. nih.gov This suggests that the antithrombotic properties of benzydamine are not mediated by the inhibition of the COX system, pointing towards a different molecular mechanism. nih.gov
The following table summarizes the key findings from in vitro and in vivo preclinical research on the antithrombotic effects of benzydamine.
| Preclinical Model | Assay | Inducer | Species | Finding | Potency |
| In Vitro | Platelet Aggregation | ADP and Collagen | Rat | Inhibition of aggregation | IC50 ~10⁻⁴ mol/l nih.gov |
| In Vitro | Malondialdehyde Formation | Arachidonic Acid | Dog | No influence nih.gov | - |
| In Vivo | Venous Thrombosis | - | Rat | Inhibition of thrombosis | ED35 8.5 +/- 2.1 mg/kg p.o. nih.gov |
| In Vivo | Pulmonary Thromboembolism | Arachidonic Acid | Mouse | Hardly inhibited nih.gov | - |
Preclinical Pharmacokinetics and Biotransformation Research of Benzydamine Salicylate
Absorption Dynamics in Preclinical Models
Systemic Availability Studies in Animal Models
Preclinical studies in various animal models have demonstrated that benzydamine (B159093) is well-absorbed following oral administration. Research indicates a mean systemic availability of 87% after oral dosing, suggesting that gastrointestinal absorption is both rapid and nearly complete. researchgate.netresearchgate.net This high oral absorption is consistent with the compound's high lipid solubility and relatively low clearance. researchgate.net
In contrast, absorption through the skin and other non-specialized mucosae is considerably lower. researchgate.net Studies involving the topical application of a radiolabelled benzydamine cream on guinea pigs showed that only 13.2% of the administered radioactivity was recovered in the urine, indicating limited systemic absorption through the skin. googleapis.com Similarly, when applied topically to the cornea of rabbits, benzydamine was detected in the aqueous fluid of the eye, while plasma levels remained negligible. researchgate.net This suggests that local application results in high tissue concentrations at the site of administration with minimal systemic exposure. drugbank.comresearchgate.net
Cutaneous doses are absorbed more slowly, leading to lower and more sustained peak drug levels compared to oral administration. nih.gov The systemic absorption from formulations like mouthwashes is also low. researchgate.net This limited absorption via topical and mucosal routes helps to reduce the potential for systemic side effects. drugbank.comnih.gov
Table 1: Systemic Availability of Benzydamine in Preclinical Models
| Administration Route | Animal Model | Systemic Availability/Absorption | Reference |
| Oral | General Preclinical | 87% | researchgate.net |
| Topical (Cream) | Guinea Pig | 13.2% (recovered in urine) | googleapis.com |
| Topical (Ocular) | Rabbit | Negligible plasma levels | researchgate.net |
| Mouthwash | Male Subjects (Human data often used as a reference in preclinical context) | < 10% of the dose | researchgate.net |
Local Tissue Accumulation and Penetration Research (e.g., Inflamed Tissues)
A key characteristic of benzydamine is its ability to concentrate at the site of inflammation. mims.com Being a weak base, it has the advantage of accumulating in inflamed tissues, where the local pH is typically more acidic. researchgate.netmdpi.com This selective binding to inflamed tissues allows the drug to exert its effects locally with reduced systemic impact. drugbank.com
Studies in rats have demonstrated this preferential accumulation. Following topical application of a benzydamine cream to inflamed rat paws, the drug was found to reduce carrageenin-induced edema, with total tissue concentrations reaching approximately 58 µmol/L. googleapis.com Some reports indicate that benzydamine preferentially accumulates in inflamed rat paws after both topical and oral administration, although other studies have not observed this preferential uptake. googleapis.com Limited data from rat studies also suggest that concentrations of benzydamine in oral tissues can be around 100 µmol/L. googleapis.comresearchgate.net
After topical application, benzydamine can be absorbed into the oral mucosa and intact skin, where it binds selectively to the local inflamed tissues. drugbank.com This leads to higher local drug concentrations than what can be achieved with systemic administration. researchgate.net
Distribution Profile Analysis
Volume of Distribution Characteristics
Benzydamine is characterized by a high volume of distribution (Vd), indicating that the drug distributes extensively into tissues throughout the body. researchgate.netresearchgate.net In preclinical models, the Vd has been reported to be significantly greater than total body water, which suggests some degree of tissue binding. googleapis.com
In dairy cows, the apparent volume of distribution (Vd(area)) was determined to be approximately 3.5 L/kg. researchgate.net In humans, a reference point often used in preclinical comparisons, the Vd has been calculated at around 110-213 liters. mims.comresearchgate.net This extensive distribution is facilitated by its high lipid solubility in its unionized form. googleapis.comresearchgate.net Despite its wide distribution, its uptake by tissues is less than that of many other basic drugs. googleapis.com
Table 2: Volume of Distribution of Benzydamine in Different Species
| Species | Volume of Distribution (Vd) | Reference |
| Dairy Cow | 3.549 ± 1.301 L/kg | researchgate.net |
| Human (for reference) | ~110 L | researchgate.net |
| Human (for reference) | 100 L | mims.com |
| Human (for reference) | ~213 L | researchgate.net |
Plasma Protein Binding Research
Benzydamine exhibits low binding to plasma proteins. googleapis.comresearchgate.net Studies have consistently reported that less than 20% of the drug is bound to plasma proteins following oral administration. googleapis.comdrugbank.comresearchgate.net Some sources specify the plasma-protein binding to be in the range of 10-15%. mims.com
This low protein-binding capacity, combined with its high lipid solubility, means that benzydamine should be freely diffusible into cells. researchgate.netgoogleapis.com This property contributes to its high volume of distribution and efficient uptake by cells. researchgate.net In vitro studies have shown that benzydamine is taken up by various intact mammalian cell lines, and this uptake is reversible, indicating it is not due to covalent binding. googleapis.com After cell fractionation, the majority of the compound is found in the microsomal fraction. googleapis.com
Metabolic Pathways and Metabolite Identification
The biotransformation of benzydamine occurs primarily in the liver through several key metabolic pathways, including oxidation, dealkylation, and conjugation. drugbank.comnih.govmims.comnih.gov
The main metabolic processes identified are:
N-oxidation: This is a primary pathway, leading to the formation of Benzydamine N-oxide, a major metabolite found in plasma. googleapis.comresearchgate.net Studies in cattle liver microsomes suggest that N-oxidation is likely catalyzed by flavin-containing monooxygenases. researchgate.net
N-demethylation: This process results in metabolites such as monodesmethyl-benzydamine (Nor-benzydamine). researchgate.netrsc.org
Hydroxylation: Hydroxylation of the benzene (B151609) ring is another identified pathway. nih.gov
Dealkylation: Elimination of the dimethylaminopropyl or benzyl (B1604629) group occurs. nih.gov
Conjugation: Metabolites such as didesmethylbenzydamine and hydroxybenzydamine are excreted as their corresponding glucuronides. nih.gov Research in cattle has also identified the formation of a benzydamine N-glucuronide and other hydroxylated and N+-glucuronidated derivatives. researchgate.net
There is some conflicting data regarding the extent of metabolism. Some studies reported that a significant portion (50-65%) of a dose is excreted unchanged in the urine, while others indicate that this figure is much lower, around 5%. googleapis.comnih.gov The high lipid solubility of the base form of benzydamine would favor considerable passive resorption in the renal tubules, making the lower figure for unchanged drug excretion seem more probable. googleapis.com
In cattle, benzydamine is extensively metabolized, with Benzydamine N-oxide and Nor-benzydamine being the most abundant products in liver slice incubations. researchgate.net In rabbits, various unconjugated metabolites have also been identified, highlighting species differences in biotransformation. nih.gov
Table 3: Identified Metabolites of Benzydamine
| Metabolite | Metabolic Pathway | Reference |
| Benzydamine N-oxide | N-oxidation | googleapis.comresearchgate.netresearchgate.net |
| Monodesmethyl-benzydamine (Nor-benzydamine) | N-demethylation | researchgate.netrsc.org |
| Didesmethylbenzydamine glucuronide | N-demethylation, Glucuronidation | nih.gov |
| Hydroxybenzydamine glucuronide | Hydroxylation, Glucuronidation | nih.gov |
| Desbenzylated analogues | Dealkylation | researchgate.net |
| Hydroxylated products | Hydroxylation | researchgate.net |
| Benzydamine N-glucuronide | N-glucuronidation | researchgate.net |
Primary Biotransformation Pathways (e.g., Oxidation, Dealkylation, Conjugation)
The biotransformation of benzydamine is a complex process primarily occurring in the liver, involving several key metabolic pathways. f1000research.commedicaldialogues.inmims.comannapurnapharmacy.com The principal routes of metabolism are oxidation, dealkylation, and conjugation. f1000research.commedicaldialogues.inannapurnapharmacy.comdrugbank.comnih.govprobes-drugs.org These reactions convert benzydamine into more polar, water-soluble metabolites, which facilitates their excretion from the body.
Oxidation is a major metabolic pathway for benzydamine, leading to the formation of various oxidized metabolites. f1000research.commedicaldialogues.inannapurnapharmacy.comdrugbank.comndmctsgh.edu.tw The most significant of these is benzydamine N-oxide. f1000research.com Aromatic hydroxylation, another oxidative process, also occurs.
Dealkylation is another identified biotransformation pathway for benzydamine. f1000research.commedicaldialogues.inannapurnapharmacy.comdrugbank.comndmctsgh.edu.tw This process involves the removal of alkyl groups from the molecule.
Conjugation, particularly with glucuronic acid, is a significant route for the metabolism of benzydamine. f1000research.commedicaldialogues.inannapurnapharmacy.comdrugbank.com This process increases the water solubility of the parent drug and its metabolites, preparing them for elimination.
Identification and Characterization of Major Metabolites (e.g., Benzydamine N-oxide)
Several major metabolites of benzydamine have been identified in preclinical and clinical studies. The primary metabolite is benzydamine N-oxide . f1000research.comuran.uaresearchgate.netscbt.com This metabolite is formed through the N-oxidation of the parent compound. f1000research.com It is a stable metabolite that can be quantified in biological fluids. nih.gov
Another identified metabolite is norbenzydamine , which is a product of dealkylation. drugbank.com In some studies, hydroxylated metabolites have also been detected. drugbank.comprobes-drugs.org The formation of these metabolites is a result of the various biotransformation pathways that benzydamine undergoes.
In cattle liver microsomes, in addition to benzydamine N-oxide and monodesmethyl-benzydamine (Nor-BZ), nine other metabolites have been tentatively identified, including desbenzylated and hydroxylated analogues of benzydamine N-oxide and a hydroxylated product of benzydamine. researchgate.net Furthermore, a benzydamine N-glucuronide and five hydroxylated and N+-glucuronidated derivatives of benzydamine, benzydamine N-oxide, and Nor-BZ have been described for the first time in this species. researchgate.net
Table 1: Major Metabolites of Benzydamine
| Metabolite | Description |
|---|---|
| Benzydamine N-oxide | The main metabolite, formed through oxidation. f1000research.comuran.uaresearchgate.netscbt.com |
| Norbenzydamine | A dealkylated metabolite. drugbank.com |
| Hydroxylated metabolites | Formed through the oxidation of the aromatic ring. drugbank.comprobes-drugs.org |
Role of Specific Enzyme Systems (e.g., Hepatic Metabolism) in Biotransformation
The liver is the primary site of benzydamine metabolism. mims.comnih.govpatsnap.com The biotransformation is carried out by specific enzyme systems within the liver cells. researchgate.net
The N-oxidation of benzydamine to form benzydamine N-oxide is primarily catalyzed by the flavin-containing monooxygenase (FMO) system, particularly FMO1 and FMO3. nih.govresearchgate.netnih.govnih.gov Studies with recombinant human FMO enzymes have shown that FMO1 and FMO3 are the main catalysts for this reaction, with minimal contribution from cytochrome P450 enzymes. nih.gov In human liver microsomes, FMO3 is largely responsible for the formation of benzydamine N-oxide. nih.govnih.gov Benzydamine is considered a useful in vitro and in vivo probe for FMO activity. nih.govnih.gov
The conjugation reactions, such as glucuronidation, are carried out by UDP-glucuronosyltransferases (UGTs), which are also abundant in the liver.
Excretion Mechanisms and Routes in Preclinical Models
Renal and Biliary Excretion Profiles
The primary route for the elimination of benzydamine and its metabolites is through the kidneys via urine. mims.comannapurnapharmacy.comdrugbank.comnih.govndmctsgh.edu.twnih.govwikipedia.org After administration, a significant portion of the drug and its metabolites are recovered in the urine. googleapis.comhres.ca Biliary excretion also contributes to the elimination process, though it is generally considered a secondary route. nih.gov
There is some conflicting data regarding the amount of unchanged benzydamine excreted in the urine. Some studies report that a considerable amount (50-65%) of the drug is excreted unchanged, while others suggest that only about 5% is eliminated in this form. nih.govgoogleapis.com The high lipid solubility of benzydamine may lead to significant passive resorption in the renal tubules, which would favor the lower excretion value. nih.govprobes-drugs.orggoogleapis.com
Elimination of Unchanged Compound and Metabolites
Benzydamine is eliminated from the body as both the unchanged parent drug and its various metabolites. f1000research.comnih.govresearchgate.net However, the majority of the drug is excreted in the form of its metabolites. nih.gov
The main metabolite found in urine is benzydamine N-oxide. googleapis.com Other inactive oxidized metabolites are also excreted renally. nih.govgoogleapis.com The plasma half-life of the N-oxide metabolite can be longer than that of the parent benzydamine compound. drugbank.comnih.gov In general, excretion is predominantly through urine as inactive metabolites or conjugation products. nih.gov
Table 2: Excretion of Benzydamine and its Metabolites
| Compound | Excretion Route | Form |
|---|---|---|
| Benzydamine | Primarily renal | Unchanged drug and metabolites |
| Benzydamine N-oxide | Renal | As the N-oxide metabolite |
| Other oxidized metabolites | Renal | As inactive metabolites |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzydamine salicylate (B1505791) |
| Benzydamine |
| Benzydamine N-oxide |
| Norbenzydamine |
| Monodesmethyl-benzydamine (Nor-BZ) |
| Benzydamine N-glucuronide |
| Desbenzyl-benzydamine |
| 5-hydroxybenzydamine |
| 5-hydroxybenzydamine-O-glucuronide |
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Structural Features for Pharmacological Activity and Specificity
Benzydamine (B159093), chemically known as 3-(1-benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine, possesses several structural motifs that are crucial for its biological activity. nih.govnih.gov Its indazole core, a bicyclic aromatic system composed of fused benzene (B151609) and pyrazole (B372694) rings, is a key feature shared by other pharmacologically active compounds. taylorandfrancis.comnih.gov Unlike the acidic nature of most NSAIDs, benzydamine is a weak base, a characteristic that influences its accumulation in inflamed tissues where the pH is typically lower. nih.govnih.gov
In-depth analysis, including computational studies, has highlighted the specific contributions of different parts of the benzydamine molecule to its interaction with biological targets, such as Tumor Necrosis Factor-alpha (TNF-α). irjpms.com
Key structural components and their roles include:
Indazole Ring: This heterocyclic system is fundamental to the molecule's activity and is a feature of other anti-inflammatory agents. nih.govmdpi.com
N-benzyl group: The benzyl (B1604629) group attached to the nitrogen at position 1 of the indazole ring plays a significant role in anchoring the molecule within the active site of its targets, primarily through hydrophobic interactions. irjpms.com
Ether Oxygen: The oxygen atom linking the indazole ring to the propylamino side chain is a critical interaction point, capable of forming hydrogen bonds. For instance, it can form a hydrogen bond with the backbone NH of Gln C 102 in the TNF-α binding pocket. irjpms.com
Tertiary Amine (dimethylaminopropyl group): This basic side chain is a distinguishing feature of benzydamine compared to acidic NSAIDs. nih.govnih.gov It is involved in crucial hydrogen bonding; for example, the tertiary amine at the tail end of the molecule hydrogen bonds to Gln A 102 of TNF-α. irjpms.com This group is also believed to contribute to the local anesthetic properties of the compound.
The spatial arrangement and interplay of these features—the hydrophobic benzyl group, the hydrogen-bonding ether and amine groups, and the central indazole scaffold—define benzydamine's unique pharmacological signature.
Comparative SAR with Related Indazole Derivatives and Other Non-Steroidal Anti-inflammatory Agents
The structure of benzydamine sets it apart from classical NSAIDs, which primarily derive their anti-inflammatory effects from the inhibition of cyclooxygenase (COX) enzymes. nih.govwikipedia.org Benzydamine, in contrast, is a weak inhibitor of both cyclooxygenase and lipooxygenase. f1000research.comresearchgate.net Its mechanism is more closely tied to the inhibition of pro-inflammatory cytokine synthesis, such as TNF-α. nih.govdrugbank.com
Comparison with Indazole Derivatives:
Bendazac: This is another indazole-containing anti-inflammatory drug, used locally. nih.govmdpi.com While both share the indazole scaffold, their side chains and substitution patterns differ, leading to distinct pharmacological profiles. Bendazac and benzydamine are considered two of the commercially available anti-inflammatory drugs that contain the 1H-indazole scaffold. nih.govmdpi.com
Other Indazole Analogs: SAR studies on various indazole derivatives have shown that substitutions at different positions on the indazole ring can significantly alter biological activity. For instance, in a series of 1,2,6-trisubstituted benzimidazoles (a related heterocyclic system), the nature of the substituent at the C6 position and the length of a linker at C2 were found to be critical for anti-inflammatory action. mdpi.com Similarly, for other indazole derivatives, aryl groups at the C3 and C6 positions were found to be crucial for inhibitory activities against certain enzymes. mdpi.com
Comparison with other NSAIDs:
Aspirin-like NSAIDs: The most significant difference lies in the physicochemical properties. Traditional NSAIDs are acidic compounds, whereas benzydamine is a weak base. nih.govnih.gov This fundamental difference in chemistry underpins their varied pharmacological behaviors. While acidic NSAIDs are potent inhibitors of prostaglandin (B15479496) synthesis, benzydamine's primary anti-inflammatory action is through cytokine modulation and membrane stabilization. f1000research.comresearchgate.net
The structural uniqueness of benzydamine, particularly its basic side chain and its indazole core substituted in a specific manner, explains its distinct mechanism of action compared to other anti-inflammatory agents.
Rational Design of Benzydamine Analogs for Enhanced Target Specificity
Building on the understanding of benzydamine's SAR, researchers have rationally designed analogs to improve its affinity and specificity for its biological targets. One notable study focused on evolving benzydamine into more potent direct inhibitors of TNF-α. irjpms.com This was achieved by introducing minor structural modifications to the parent molecule. irjpms.com
Four promising analogs, designated Benzydam A, B, C, and D, were developed with significantly higher interaction affinity for TNF-α compared to the original benzydamine molecule. irjpms.com The design strategy involved two key modifications:
Increasing the length of the alkyl chain: This modification was implemented in some of the analogs.
Introducing specific substitutions: Other modifications were made to optimize interactions within the TNF-α binding pocket.
These rationally designed analogs serve as favorable prototypes for developing innovative drugs that can directly target TNF-α. irjpms.com This approach of leveraging detailed structural knowledge to guide molecular modifications is a cornerstone of modern drug discovery and aims to create more effective and specific therapeutic agents. conicet.gov.arnih.govacs.org
Computational Chemistry and Molecular Modeling Approaches in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in the study of benzydamine's SAR and in the design of its analogs. These in silico methods provide detailed insights into the molecular interactions that are often difficult to obtain through experimental means alone. irjpms.com
Key computational approaches used in benzydamine research include:
Virtual Screening: This technique was employed to screen large libraries of compounds, including FDA-approved drugs and natural products, to identify potential inhibitors of TNF-α. This process led to the identification of benzydamine as a putative hit. irjpms.com
Molecular Docking: Software such as SeeSAR and AutoDock has been used to predict the binding mode and affinity of benzydamine and its analogs within the binding pocket of target proteins like TNF-α and COX-2. irjpms.comchemrevlett.com Docking studies revealed the specific hydrogen bonds and hydrophobic interactions that stabilize benzydamine in the active site. irjpms.com For example, analysis showed the tertiary amine of benzydamine forming a hydrogen bond with Gln A 102 and the ether oxygen bonding with Gln C 102 in TNF-α. irjpms.com
ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new drug candidates. The designed benzydamine analogs were shown to possess desirable ADME properties, making them more favorable as potential drug prototypes. irjpms.com
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These models establish a mathematical relationship between the chemical structure of a compound and its physical properties or biological activity. koreascience.kr
The following table summarizes the results of a computational study that evolved benzydamine into four novel analogs with improved affinity for TNF-α.
| Compound | Molecular Structure | Estimated Affinity (nM) | Predicted Drug Likeliness |
| Benzydamine (Benz) | (Structure of Benzydamine) | Micromolar range | - |
| Benzydam A | (Structure of Benzydam A) | Higher than Benzydamine | Desirable |
| Benzydam B | (Structure of Benzydam B) | Higher than Benzydamine | Desirable |
| Benzydam C | (Structure of Benzydam C) | Higher than Benzydamine | Desirable |
| Benzydam D | (Structure of Benzydam D) | Higher than Benzydamine | Desirable |
Data sourced from an in silico study on benzydamine and its analogs as TNF-α inhibitors. irjpms.com
These computational tools not only help in understanding the SAR of existing drugs like benzydamine but also accelerate the rational design of new, more effective, and safer therapeutic agents. irjpms.comacs.org
Advanced Preclinical Research Models and Theoretical Therapeutic Potential
In Vitro and Ex Vivo Models for Mechanistic Elucidation
Cell-Based Assays for Cytokine Production and Immune Cell Function
The anti-inflammatory properties of benzydamine (B159093) have been extensively investigated using various cell-based assays, particularly focusing on its impact on cytokine production by immune cells. These in vitro models have been crucial in understanding the molecular mechanisms underlying its therapeutic effects.
Studies on human peripheral blood mononuclear cells (PBMCs) and murine mononuclear phagocytes have shown that benzydamine can inhibit the production of key pro-inflammatory cytokines. nih.govfrontiersin.org Specifically, benzydamine has been demonstrated to decrease the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govdrugbank.commdpi.com This inhibitory effect is selective, as benzydamine shows little to no impact on the production of other cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), or the anti-inflammatory cytokine interleukin-10 (IL-10). drugbank.commdpi.comnih.govnih.gov The inhibition of TNF-α production occurs with an ED50 of approximately 25 microM in lipopolysaccharide (LPS)-stimulated human monocytes. nih.gov This effect is not limited to LPS-induced inflammation, as similar results were observed with inactivated streptococci. nih.gov The reduction in TNF-α is associated with a modest decrease in its mRNA levels. nih.gov
The RAW 264.7 macrophage cell line, a widely used in vitro model for studying inflammation, has also been employed to evaluate benzydamine's effects. oaji.netresearchgate.nettjnpr.org In LPS-treated RAW 264.7 macrophages, benzydamine hydrochloride has been shown to inhibit TNF-α production. oaji.netresearchgate.net Furthermore, in a model of ethanol-induced inflammation in these cells, benzydamine hydrochloride significantly reduced the secretion of the pro-inflammatory cytokines TNF-α and IL-6. oaji.net This was accompanied by a stabilization of redox homeostasis, as evidenced by a decrease in reactive oxygen species (ROS) generation and stabilization of the mitochondrial membrane potential. oaji.net These findings suggest that benzydamine can ameliorate inflammation and apoptosis induced by stressors like ethanol. oaji.net
The mechanism behind this cytokine modulation is thought to involve the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key regulator of pro-inflammatory cytokine biosynthesis. mdpi.commdpi.com Benzydamine has been shown to inhibit monocyte migration and block the p38 MAPK pathway. mdpi.com This inhibition is selective for chemoattractant-stimulated MAPK activation, as it does not affect LPS-stimulated activation. mdpi.com
| Cell Model | Stimulant | Key Findings |
| Human Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS), Inactivated streptococci | Inhibited production of TNF-α and IL-1β; no significant effect on IL-6, IL-8, or IL-10. nih.govfrontiersin.orgnih.govnih.gov |
| Murine Mononuclear Phagocytes | Various triggers | Inhibited production of inflammatory cytokines. nih.gov |
| Mouse Peritoneal Macrophages | N/A | Substantially inhibited IL-1 production. nih.gov |
| RAW 264.7 Macrophages | LPS, Ethanol | Inhibited TNF-α and IL-6 production; reduced reactive oxygen species (ROS) and cellular necrosis. oaji.netresearchgate.net |
Tissue Culture Models for Inflammation and Cellular Interaction Studies
Tissue culture models provide a more complex environment than single-cell assays, allowing for the study of cellular interactions in a setting that more closely mimics physiological conditions. Research using human gingival fibroblasts has shed light on benzydamine's effects on prostaglandin (B15479496) synthesis. In these cells, when challenged with the pro-inflammatory cytokines IL-1β or TNF-α, benzydamine reduced the production of prostaglandin E2 (PGE2) and prostacyclin (PGI2). medicaljournalssweden.se It also lowered the basal level of prostaglandin formation in unstimulated cells. medicaljournalssweden.se This is noteworthy because, unlike many non-steroidal anti-inflammatory drugs (NSAIDs), benzydamine is generally considered a weak inhibitor of cyclooxygenase (COX) enzymes, with significant inhibition only occurring at high concentrations. drugbank.commdpi.comresearchgate.net
The ability of benzydamine to inhibit leukocyte-endothelial interactions is another important aspect of its anti-inflammatory action. nih.govresearchgate.net This effect, along with the inhibition of neutrophil degranulation, contributes to reducing the inflammatory response at a cellular level. nih.gov
Electrophysiological Studies in Neural Tissue Models
To investigate the analgesic properties of benzydamine, researchers have utilized electrophysiological studies in neural tissue models. In isolated guinea-pig ileum preparations, benzydamine, along with other NSAIDs, was found to inhibit neuronally evoked contractile responses to substances like prostaglandin E1 and cholecystokinin-8 in a dose-dependent manner. nih.gov This suggests a direct effect on neural pathways involved in smooth muscle contraction. nih.gov
More recent studies using primary cultured dorsal root ganglion (DRG) nociceptors have provided deeper insights into benzydamine's mode of action on pain signaling. nih.govnih.gov These studies revealed that benzydamine effectively inhibits neuronal basal excitability by reducing the firing frequency of action potentials and increasing the rheobase and afterhyperpolarization amplitude. nih.govnih.gov The effect was both time- and dose-dependent. nih.govnih.gov At higher concentrations, it also altered the action potential waveform. nih.govnih.gov
Crucially, benzydamine was shown to reduce both acute and chronic inflammatory sensitization of neurons. nih.govnih.gov It inhibited neuronal excitability induced by an "inflammatory soup," acidic pH, or high external potassium chloride. nih.govnih.gov The potency of benzydamine was notably higher under these inflammatory sensitized conditions. nih.govnih.gov This effect is partly explained by its ability to block sodium channels, particularly Nav1.8, which are expressed in sensory neurons and are crucial for the generation and propagation of pain signals. frontiersin.orgnih.gov This action on ion channels contributes to its local anesthetic and analgesic effects by attenuating nociceptor excitability. frontiersin.org
In Vivo Animal Models for Pathophysiological Research
Models of Localized Inflammation and Tissue Damage
Animal models of localized inflammation have been instrumental in demonstrating the in vivo efficacy of benzydamine. The carrageenan-induced rat paw edema model is a classic and widely used method to assess anti-inflammatory drugs. Following the topical application of a 3% benzydamine cream to rat paws, a reduction in carrageenan-induced edema was observed. googleapis.com Studies have reported that benzydamine preferentially accumulates in inflamed rat paws after both topical and oral administration, suggesting a targeted delivery to the site of inflammation. googleapis.com However, there is some conflicting data, with another study finding no such preferential uptake. googleapis.com
In zymosan-induced inflammation in animal models, treatment with benzydamine salicylate (B1505791) was effective in reducing neutrophil migration and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net It also decreased fluid leakage induced by acetic acid. researchgate.net These findings indicate that benzydamine salicylate's anti-inflammatory effect is related, at least in part, to the reduction of these key inflammatory mediators. researchgate.net Furthermore, benzydamine has been shown to decrease the hyperalgesia produced by pressure on an inflamed rat paw to a much greater extent than the pain from pressure on a normal paw, which is a strong indicator of its anti-inflammatory activity. googleapis.com
Investigation in Models of Neuropathic Pain
The role of benzydamine in neuropathic pain is an emerging area of research. While direct evidence from specific neuropathic pain models is still developing, its demonstrated mechanisms of action provide a strong theoretical basis for its potential in this area. Neuropathic pain often involves neuronal hyperexcitability and central sensitization, processes that are influenced by inflammatory mediators. frontiersin.org
As established in in vitro electrophysiological studies, benzydamine can directly modulate neuronal excitability and reduce inflammatory sensitization. nih.govnih.gov It blocks sodium channels in sensory neurons, which is a key mechanism for attenuating the generation and propagation of aberrant pain signals characteristic of neuropathic pain. frontiersin.org By reducing the release of pro-inflammatory cytokines that can sensitize neurons, benzydamine may help to break the cycle of inflammation and pain that contributes to the chronicity of neuropathic conditions. frontiersin.orgnih.gov Although there is currently no consensus on the best treatment for conditions with a neuropathic genesis like burning mouth syndrome, the known mechanisms of benzydamine suggest its potential as an additional therapeutic option for pain relief in such conditions. frontiersin.org Further investigation in relevant in vivo models of neuropathic pain is warranted to explore this therapeutic potential. mdpi.com
Exploratory Studies in Models of Intervertebral Disc Degeneration
Benzydamine, an indazole derivative, is classified as a non-steroidal anti-inflammatory drug (NSAID). mdpi.com Its mechanism of action, however, distinguishes it from many other NSAIDs. Research indicates that benzydamine is a weak inhibitor of prostaglandin synthesis, only affecting cyclooxygenase (COX) and lipoxygenase activity at high concentrations (1 mM or greater). mdpi.com Its anti-inflammatory properties are thought to stem more from its ability to inhibit the synthesis of pro-inflammatory cytokines. nih.govdrugbank.com
In the context of intervertebral disc degeneration (IDD), where cytokine imbalance is a key pathological mechanism, compounds that modulate these pathways are of scientific interest. mdpi.com While benzydamine's potential to inhibit pro-inflammatory cytokines suggests a theoretical basis for investigation in IDD, specific preclinical studies using animal models of intervertebral disc degeneration to evaluate this compound were not identified in the reviewed literature.
Preclinical Models for Central Nervous System Interactions and Behavioral Research (e.g., Self-Administration Paradigms in Rats)
Preclinical behavioral research utilizes established models to investigate the central nervous system effects of compounds, including their potential for misuse. The intravenous self-administration (IVSA) paradigm is considered a gold standard for studying the reinforcing effects of drugs in animals, offering high translational relevance to human drug-taking behavior. instechlabs.com In this model, animals, typically rats, are trained to perform an action, such as pressing a lever, to receive an intravenous infusion of a substance. instechlabs.comnih.gov The rate and pattern of lever pressing can indicate the drug's reinforcing properties.
While specific studies employing the IVSA paradigm for benzydamine were not detailed in the available research, its known pharmacological profile makes it a candidate for such investigation. Benzydamine exhibits properties distinct from typical NSAIDs, including modulation of the cannabinoid receptor type 1 (CB1R) and potential interactions with serotonin (B10506) receptors. nih.gov These interactions with the central nervous system, which are linked to its psychoactive effects at high doses, could be quantitatively assessed using behavioral models like the self-administration paradigm. nih.govresearchgate.net Such studies would be crucial for elucidating the mechanisms behind its centrally-mediated effects and abuse potential. The paradigm allows for various schedules of reinforcement, such as progressive ratio schedules, to measure the motivation for drug-seeking. biorxiv.org
Novel Drug Delivery System Research in Preclinical Contexts
Development and Evaluation of Nanosponge-Loaded Hydrogels for Targeted Delivery in Murine Oral Mucosa Models
Recent preclinical research has focused on advanced drug delivery systems to enhance the therapeutic application of benzydamine. One such approach involves the encapsulation of benzydamine hydrochloride into nanosponges, which are then incorporated into a hydrogel. ijpsr.com A study utilizing an emulsion solvent diffusion technique successfully formulated benzydamine-loaded nanosponges. ijpsr.com These nanostructures are advantageous for oral mucosal delivery due to their ability to cross biological barriers. nih.gov
The formulated nanosponges were loaded into a carbopol hydrogel, designed to adhere to the buccal mucosa for a prolonged duration, thereby providing controlled and site-specific drug release. ijpsr.com In a murine oral mucosa model, this nanosponge-loaded hydrogel system was tested to assess its ability to increase drug stability and target specificity. nih.gov The research demonstrated that the nanogel formulation provided controlled release compared to conventional preparations, which could lead to decreased dosing frequency. ijpsr.com
Table 1: Characteristics of Benzydamine-Loaded Nanosponge Formulations
| Parameter | Finding | Source |
|---|---|---|
| Fabrication Method | Emulsion Solvent Diffusion Technique | ijpsr.com |
| Drug Loading | Up to 88% w/w | ijpsr.com |
| Particle Size | 128 - 250 nm | ijpsr.com |
| Polydispersity Index | 0.6 | ijpsr.com |
| Zeta Potential | -17 to -150 mV | ijpsr.com |
| Hydrogel Base | Carbopol | ijpsr.com |
| Preclinical Model | Murine Oral Mucosa | nih.gov |
Mucoadhesive Formulations and Their Preclinical Characterization
Mucoadhesive formulations represent a significant area of research for local benzydamine delivery, aiming to increase residence time at the site of action, such as the oral cavity. bibliotekanauki.pl Preclinical studies have characterized various bioadhesive films and gels.
One line of research involved developing a bioadhesive film using natural polymers, specifically different ratios of chitosan (B1678972) and guar (B607891) gum. bibliotekanauki.plresearchgate.net These films, containing 0.3% benzydamine hydrochloride, were evaluated for their mechanical and drug-release properties. bibliotekanauki.pl The addition of guar gum was found to greatly influence mechanical properties like elasticity and robustness, while the amount of chitosan affected the drug release profile, with higher quantities slowing down the release. bibliotekanauki.plresearchgate.net Preclinical characterization using Fourier-transform infrared spectroscopy (FT-IR) confirmed no new chemical structures were formed between the drug and polymers. bibliotekanauki.pl
Another approach evaluated alcohol-free oromucosal solutions containing benzydamine HCl with mucoadhesive polymers like chitosan and poloxamer 407. jhsmr.org In vitro tests on human gingival fibroblast and macrophage cell lines showed that a formulation with 0.5% w/v chitosan was less cytotoxic than a commercial alcohol-containing spray, exhibited high wound-healing activity, and demonstrated anti-inflammatory effects comparable to benzydamine HCl alone. jhsmr.org The mucoadhesive properties of chitosan aim to improve patient comfort and prevent the rapid dilution of the drug by saliva. bibliotekanauki.pl
Table 2: Preclinical Characterization of Mucoadhesive Benzydamine Formulations
| Formulation Type | Key Polymers | Key Findings in Preclinical Models | Source |
|---|---|---|---|
| Mucoadhesive Film | Chitosan, Guar Gum | Guar gum improved mechanical strength; Chitosan slowed drug release. | bibliotekanauki.plresearchgate.net |
| Mucoadhesive Film | Hydroxypropyl methyl cellulose (B213188) (HPMC), Chitosan | Films were more effective than a marketed spray in terms of drug penetration in ex-vivo tests. | nih.gov |
| Mucoadhesive Gel | Hydroxypropylmethylcellulose (B13716658) (HPMC) | Drug release decreased as polymer concentration and viscosity increased; characterized on bovine buccal mucosa. | researchgate.net |
| Oromucosal Solution | Chitosan (0.5% w/v) | Less cytotoxic than alcohol-based spray; high wound healing and anti-inflammatory activity in cell lines. | jhsmr.org |
Strategies for Sustained Release in Experimental Models
The development of oral controlled-delivery systems for benzydamine aims to provide sustained release, which can improve therapeutic outcomes. Hydrophilic matrix tablets have been developed and optimized in experimental settings for this purpose. researchgate.net
In one study, sustained-release tablets of benzydamine HCl were prepared using hydrophilic polymers, namely hydroxypropylmethylcellulose (HPMC) and chitosan. researchgate.net The matrix tablets were formulated by both direct compression and wet granulation methods. The investigation focused on how the type and amount of these polymers influenced the drug's release profile. The results showed that increasing the polymer concentration led to a reduced and more extended drug release. A biphasic release profile was observed, with an initial burst in the first hour followed by a slow, extended release over 8 hours. researchgate.net The formulation identified as optimal (containing 12.5% HPMC and 12.5% chitosan, prepared by direct compression) demonstrated a release mechanism dependent on both diffusion and erosion. researchgate.net
Future Directions and Emerging Areas in Benzydamine Salicylate Research
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
The application of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful lens through which to view the systemic effects of benzydamine (B159093) salicylate (B1505791). By simultaneously analyzing thousands of biological molecules, researchers can construct a comprehensive picture of the drug's impact on cellular and physiological processes. nih.gov
Metabolomics, in particular, stands out as a crucial tool. As it is closely linked to the phenotype, the study of metabolites can provide direct insights into the biochemical pathways modulated by benzydamine salicylate. nih.gov This is especially relevant given that benzydamine is known to be primarily metabolized through oxidation, dealkylation, and conjugation, resulting in various metabolites such as hydroxy, dealkylated, and N-oxide forms. drugbank.com Understanding the full profile of these metabolites and their biological activities is a key area for future investigation.
Proteomics can further elucidate the drug's mechanism by identifying protein expression changes in response to treatment. For instance, studies have shown that benzydamine inhibits the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β. drugbank.commdpi.com Proteomic analyses could identify the broader network of proteins involved in this anti-inflammatory response, potentially revealing new therapeutic targets.
The integration of these omics disciplines can lead to the discovery of novel biomarkers for treatment efficacy and patient response. nih.gov This systems biology approach will be instrumental in moving towards personalized medicine, where treatments can be tailored based on an individual's unique molecular profile.
Advanced Imaging Techniques for In Vivo Mechanistic Studies in Preclinical Models
To visualize the pharmacodynamics of this compound within a living organism, advanced imaging techniques are becoming indispensable. These non-invasive methods allow for real-time observation of the drug's distribution, target engagement, and physiological effects in preclinical models.
Techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI), potentially combined with specialized molecular probes, could track the accumulation of this compound at sites of inflammation. This would provide valuable data on its tissue-selective binding, a known characteristic of the drug. drugbank.com
Furthermore, imaging can be used to assess the downstream effects of the drug. For example, imaging modalities that can detect changes in blood flow, edema, or the activity of specific enzymes could provide direct evidence of benzydamine's anti-inflammatory and analgesic actions in vivo. mdpi.com This would complement in vitro findings and provide a more holistic understanding of its mechanism of action.
Exploration of Polypharmacology and Off-Target Interactions in Research
The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery and development. While benzydamine is primarily known as a non-steroidal anti-inflammatory drug (NSAID), research suggests it has a range of other pharmacological activities that differentiate it from traditional NSAIDs. drugbank.commdpi.com
Unlike aspirin-like drugs, benzydamine is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes. drugbank.comf1000research.com Its primary anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine synthesis. drugbank.commdpi.com Exploring these and other "off-target" interactions is crucial for a complete understanding of its therapeutic profile and for identifying potential new applications. For instance, some studies suggest benzydamine may have cannabinoid-like activity and could act as a serotonin (B10506) 5-HT2A receptor agonist, which might explain some of its other reported effects. mdpi.comwikipedia.org
The salicylate component of the compound also has its own set of interactions. Salicylic (B10762653) acid has been shown to inhibit the oxidation of uridine-5-diphosphoglucose (UDPG) and the transfer of the glucuronyl group of uridine-5-phosphoglucuronic acid (UDPGA). drugbank.com Investigating the combined polypharmacology of both benzydamine and salicylate will be a key area of future research. This could reveal synergistic effects or novel therapeutic opportunities. The simple structure of salicylate suggests it may interact with numerous cellular proteins, contributing to its wide-ranging effects. nih.gov
Development of Predictive Computational Models for Pharmacological Activity and Absorption
Computational modeling is becoming an increasingly powerful tool in pharmacology. The development of predictive models for this compound's pharmacological activity and absorption can significantly accelerate research and development.
Quantitative structure-activity relationship (QSAR) models can be used to predict the biological activity of new benzydamine derivatives, helping to design more potent and selective compounds. These models use the chemical structure of a compound to predict its properties, which can guide the synthesis of new molecules with improved therapeutic profiles. researchgate.net
Physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. tandfonline.com Such models can predict how factors like pH can influence the drug's absorption and distribution. For example, the absorption of benzydamine is influenced by its lipid solubility and the pH of the environment. googleapis.com PBPK models can help to optimize drug formulations for different routes of administration. A computational biophysical study has already explored the docking of benzydamine with the ACE2 receptor, demonstrating the potential of these methods. frontiersin.org
Research into Novel Bioanalytical Approaches for Ultra-Trace Detection and Metabolite Profiling
To fully characterize the pharmacokinetics and metabolism of this compound, highly sensitive and specific bioanalytical methods are required. Future research will focus on developing novel approaches for the ultra-trace detection of the parent compound and its metabolites in biological samples.
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice for the determination of pharmaceutical compounds and their metabolites at low concentrations. wrc.org.za Developing and validating robust LC-MS/MS methods will be crucial for accurately quantifying benzydamine and its primary metabolite, benzydamine N-oxide, in plasma and other biological matrices. uran.uaneliti.comnih.gov
The development of electrochemical biosensors also presents a promising avenue for the rapid and sensitive detection of salicylates. scielo.brscielo.br These biosensors could offer a cost-effective and portable alternative to traditional analytical methods.
Q & A
Q. What are the established synthetic routes for benzydamine salicylate, and what purity benchmarks are recommended for pharmacological studies?
this compound synthesis typically involves esterification of benzydamine with salicylic acid derivatives under controlled acidic conditions. Key steps include optimizing reaction temperature (e.g., 60–80°C) and catalyst selection (e.g., sulfuric acid or ion-exchange resins) to minimize side products like unreacted salicylate or benzydamine hydrochloride . Purity benchmarks should exceed 98% (via HPLC or LC-MS) to ensure reproducibility in pharmacological assays. Residual solvents (e.g., ethanol, dichloromethane) must comply with ICH Q3C guidelines .
Q. How does this compound’s anti-inflammatory mechanism differ from other non-steroidal anti-inflammatory drugs (NSAIDs)?
Unlike classical NSAIDs (e.g., ibuprofen), this compound lacks cyclooxygenase (COX) inhibition but exhibits dual activity: (1) membrane stabilization via phospholipase A2 suppression, reducing prostaglandin precursors, and (2) local anesthetic effects through sodium channel modulation . Comparative studies should include COX-1/2 inhibition assays and leukocyte migration models to validate its unique mechanism .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in pharmacokinetic data between in vivo and ex vivo models for this compound?
Discrepancies often arise from bioavailability variations due to pH-dependent solubility (pKa ~3.5) and first-pass metabolism. To address this:
- Use intestinal permeability assays (e.g., Caco-2 monolayers) to predict absorption.
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for hepatic metabolism and tissue distribution .
- Validate findings with microdialysis in target tissues (e.g., synovial fluid) to measure unbound drug concentrations .
Q. How can researchers design robust in vitro models to study this compound’s efficacy in mucosal inflammation?
- 3D co-culture systems (e.g., epithelial cells + macrophages) mimic mucosal environments. Measure IL-6, TNF-α, and reactive oxygen species (ROS) suppression .
- Use transwell assays to evaluate barrier function restoration post-treatment.
- Incorporate mucin-binding studies to assess drug retention at inflammation sites .
Q. What analytical techniques ensure specificity in detecting this compound in complex biological matrices?
- LC-MS/MS with multiple reaction monitoring (MRM) for fragmentation ions (e.g., m/z 309 → 105 for benzydamine; m/z 138 → 120 for salicylate).
- Solid-phase extraction (SPE) using mixed-mode cartridges (C8/SCX) to isolate the compound from plasma or urine .
- Cross-validate with NMR spectroscopy to confirm structural integrity in synthesized batches .
Data Contradiction & Reproducibility
Q. Why do cross-study variations exist in this compound’s reported metabolic half-life?
Variations stem from:
- Species-specific metabolism : Rodents exhibit faster glucuronidation than humans.
- Dose-dependent saturation of metabolic enzymes (e.g., CYP2C9).
- Analytical method sensitivity (e.g., UV vs. MS detection limits) .
Solution : Standardize protocols using human hepatocyte models and harmonize bioanalytical validation criteria (e.g., EMA guidelines) .
Q. How should researchers address batch-to-batch variability in preclinical studies?
- Implement quality-by-design (QbD) principles during synthesis to control critical parameters (e.g., reaction time, pH).
- Perform accelerated stability testing (40°C/75% RH) to identify degradation products.
- Use multivariate statistical analysis (e.g., PCA) to correlate impurity profiles with biological activity .
Methodological Gaps & Future Directions
Q. What are the limitations of current toxicity models for this compound?
- Overreliance on acute toxicity assays : Chronic exposure effects (e.g., hepatorenal fibrosis) are understudied.
- Lack of neurotoxicity data : Despite its anesthetic properties, neuronal ion channel interactions remain uncharacterized.
Recommendation : Integrate organ-on-chip models and transcriptomic profiling (RNA-seq) to assess long-term safety .
Q. How can computational tools enhance structure-activity relationship (SAR) studies for benzydamine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
